1-(3-Azidopropyl)pyrrolidine

Catalog No.
S8153225
CAS No.
M.F
C7H14N4
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Azidopropyl)pyrrolidine

Product Name

1-(3-Azidopropyl)pyrrolidine

IUPAC Name

1-(3-azidopropyl)pyrrolidine

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C7H14N4/c8-10-9-4-3-7-11-5-1-2-6-11/h1-7H2

InChI Key

LCMFZELIFNFHDZ-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCCN=[N+]=[N-]

Canonical SMILES

C1CCN(C1)CCCN=[N+]=[N-]

1-(3-Azidopropyl)pyrrolidine is a synthetic organic compound characterized by the molecular formula C7_7H14_{14}N4_4. It features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, linked to a three-carbon chain that terminates in an azide group (–N₃). This unique structure imparts distinctive chemical properties, making it a valuable compound in various fields of research and industry.

  • Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, allowing for the formation of new carbon-nitrogen bonds.
  • Cycloaddition Reactions: The compound can engage in cycloaddition reactions, particularly with alkenes, to form triazole derivatives.
  • Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation, resulting in the formation of primary amines.

These reactions often utilize organic solvents like dichloromethane or acetonitrile and may involve catalysts such as copper(I) iodide for cycloaddition processes .

The biological activity of 1-(3-Azidopropyl)pyrrolidine is primarily linked to its ability to modify biomolecules through bioorthogonal reactions. The azide group allows for selective labeling and modification of proteins and nucleic acids, facilitating studies in cellular biology and drug development. Its reactivity makes it a potential candidate for applications in drug discovery and the synthesis of biologically active compounds

The synthesis of 1-(3-Azidopropyl)pyrrolidine typically involves the reaction of pyrrolidine with 3-azidopropyl bromide under basic conditions. Common procedures include:

  • Nucleophilic Substitution: Pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of 3-azidopropyl bromide.
  • Reaction Conditions: This reaction is usually performed in organic solvents such as tetrahydrofuran or dimethylformamide, using bases like sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
  • Purification: The resultant product is purified using techniques such as column chromatography or recrystallization .

1-(3-Azidopropyl)pyrrolidine has diverse applications:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in organic chemistry.
  • Biological Research: The compound is utilized in studies involving protein labeling and nucleic acid modifications due to its bioorthogonal properties.
  • Industrial Use: It may be employed in the production of specialty chemicals and materials, including polymers and coatings

    The interaction studies of 1-(3-Azidopropyl)pyrrolidine focus on its reactivity with various biological targets. Its azide group enables it to form covalent bonds with specific substrates through cycloaddition and substitution reactions. These interactions can lead to modifications of biological molecules, providing insights into cellular processes and potential therapeutic applications .

Several compounds share structural similarities with 1-(3-Azidopropyl)pyrrolidine, particularly within the pyrrolidine class. Notable examples include:

  • Pyrrolidine: A simple five-membered nitrogen-containing ring without substituents.
  • 3-Aminopropylpyrrolidine: Similar structure but features an amine instead of an azide.
  • 4-Pyrrolidinopropanamide: Contains a pyrrolidine ring with an amide group.

Comparison Table

CompoundStructure TypeUnique Feature
1-(3-Azidopropyl)pyrrolidinePyrrolidine derivativeAzide group
PyrrolidineSimple ringNo substituents
3-AminopropylpyrrolidineAmino derivativeAmine group
4-PyrrolidinopropanamideAmide derivativeAmide functional group

The distinct azido group in 1-(3-Azidopropyl)pyrrolidine sets it apart from these similar compounds, granting it unique chemical reactivity and potential applications in both synthetic chemistry and biological research .

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

154.121846464 g/mol

Monoisotopic Mass

154.121846464 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-14-2024

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